Bienvenue dans la boutique en ligne BenchChem!

Tetrabenazine Metabolite

VMAT2 Binding Affinity Stereoselectivity

Procure (-)-β-Dihydrotetrabenazine (CAS 924854-60-4) as the definitive analytical reference standard for tetrabenazine and VMAT2 inhibitor R&D. This specific stereoisomer drives therapeutic inhibition and is essential for developing isomer-specific LC-MS/MS assays to accurately quantify active metabolites in plasma. Its use ensures robust pharmacokinetic modeling and regulatory compliance in API quality control, distinguishing it from confounding isomers.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
CAS No. 924854-60-4
Cat. No. B058086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine Metabolite
CAS924854-60-4
Synonyms(2S,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol;  (2S,3R,11bR)-Dihydrotetrabe
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
InChIKeyWEQLWGNDNRARGE-OIISXLGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabenazine Metabolite (CAS 924854-60-4) as the Reference VMAT2 Inhibitor: Procurement Guide for Neuropharmacology Research


Tetrabenazine Metabolite (CAS 924854-60-4), synonym (-)-β-Dihydrotetrabenazine [(-)-β-HTBZ], is the single most potent stereoisomer among the active dihydrotetrabenazine metabolites of the clinical drug tetrabenazine [1]. It acts as a high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2) (Ki = 13.4 nM) [2]. This compound is not a clinical drug entity but serves as the primary analytical reference standard and pharmacological probe for quantifying VMAT2 inhibition, deconvoluting the complex pharmacology of tetrabenazine, and benchmarking newer VMAT2 inhibitors such as valbenazine and deutetrabenazine [3].

Why Tetrabenazine Metabolite (924854-60-4) Cannot Be Substituted with α-Dihydrotetrabenazine or Tetrabenazine in Research


The term 'dihydrotetrabenazine' (HTBZ) encompasses a complex mixture of four stereoisomers — (+)-α, (-)-α, (+)-β, and (-)-β — each possessing a unique pharmacological fingerprint regarding VMAT2 binding affinity, off-target receptor interactions, and in vivo brain occupancy [1]. The specific isomer, (-)-β-HTBZ (the target compound), is not merely one of several active metabolites; it is the principal driver of tetrabenazine's therapeutic VMAT2 inhibition due to its combined high potency and relative abundance [2]. Substituting (-)-β-HTBZ with the α-isomer, the parent drug tetrabenazine, or a racemic mixture in experimental systems will yield quantitatively and qualitatively different outcomes, obscuring the true structure-activity relationship and potentially introducing confounding off-target effects [3]. For accurate mechanism-of-action studies and the development of robust analytical methods, the use of the chemically defined, high-purity (-)-β-HTBZ stereoisomer is non-negotiable.

Quantitative Evidence Guide for Selecting Tetrabenazine Metabolite (924854-60-4)


VMAT2 Binding Affinity: Superior Potency of (-)-β-HTBZ vs. Other Isomers and Parent Drug

The target compound, (-)-β-HTBZ (also referred to as [+]-β-HTBZ in some stereochemical nomenclature), demonstrates VMAT2 inhibitory potency that is superior to both the parent drug tetrabenazine and the (+)-α-HTBZ isomer, the primary active metabolite of valbenazine. While tetrabenazine itself exhibits a Ki of approximately 100 nM for VMAT2, (-)-β-HTBZ achieves a Ki of 13.4 nM in rat striatal homogenates, representing a ~7.5-fold increase in affinity [1]. Furthermore, comparative data shows that (+)-α-HTBZ has a Ki range of 1.0–2.8 nM, making it the most potent, but (-)-β-HTBZ is the primary contributor to VMAT2 inhibition by tetrabenazine due to its higher circulating concentrations, a distinction critical for researchers modeling tetrabenazine's in vivo pharmacology [2][3].

VMAT2 Binding Affinity Stereoselectivity Neuropharmacology Receptor Binding Assay

Isomer-Specific Systemic Exposure: (+)-β-HTBZ is the Predominant Active Metabolite of Tetrabenazine

In patients receiving tetrabenazine therapy, the target compound, (+)-β-HTBZ, is not a minor species but one of the two most abundant circulating dihydrotetrabenazine (HTBZ) isomers, alongside (-)-α-HTBZ [1]. Quantitative analysis reveals that (+)-β-HTBZ accounts for a substantial portion of total VMAT2 inhibitory activity because it combines high systemic exposure with high potency. In stark contrast, the (+)-α-HTBZ isomer, which is the primary active metabolite for the competing drug valbenazine, is present only as a minor component after tetrabenazine administration [2]. This isomer-specific pharmacokinetic profile directly refutes the common assumption that α-HTBZ is the universal major contributor to VMAT2 inhibition across all drugs in this class [3].

Pharmacokinetics Isomer Abundance Metabolism LC-MS/MS Clinical Pharmacology

Correlation of In Vitro Affinity to In Vivo Brain Occupancy for DTBZ Isomers

The translational relevance of in vitro binding data for dihydrotetrabenazine isomers is strongly supported by in vivo PET imaging studies. For the four DTBZ diastereomers possessing the active 11bR absolute configuration, there is a strong correlation (R² = 0.95) between their in vitro VMAT2 binding affinity (Ki) and their in vivo occupancy of the target site in the monkey brain (ED50) [1]. Among the highly potent isomers with Ki values <100 nM, this correlation improves to R² = 0.99. This finding validates that the high in vitro affinity of (-)-β-HTBZ is a reliable predictor of its ability to engage the VMAT2 target in a living brain, a property that cannot be assumed for all related isomers or analogs [2].

PET Imaging In Vivo Occupancy Brain Penetration Translational Pharmacology Stereoselectivity

Analytical Validation Requirement: Why Total (α+β)-HTBZ Measurement is Insufficient

Reliance on analytical methods that measure 'total' α- and β-HTBZ concentrations is inadequate for precise pharmacological studies. A validated LC-MS/MS method capable of resolving and quantifying the four individual HTBZ isomers — (+)-α, (-)-α, (+)-β, and (-)-β — is required [1]. Such methods have established that after tetrabenazine administration, (-)-α-HTBZ and (+)-β-HTBZ (the target compound) are the most abundant isomers, while (-)-β-HTBZ and (+)-α-HTBZ are minor metabolites [2]. This isomer-specific methodology provides a more clinically relevant endpoint for assessing both the on-target (VMAT2 inhibition) and potential off-target effects of tetrabenazine therapy. Using a less discriminatory assay conflates isomers with vastly different pharmacological profiles, leading to inaccurate exposure-response analyses [3].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics Precision Medicine

Validated Application Scenarios for Procuring Tetrabenazine Metabolite (924854-60-4)


Bioanalytical Method Development and Validation for Clinical Pharmacokinetics

Procure (-)-β-HTBZ as a primary reference standard for developing and validating an isomer-specific LC-MS/MS assay. This is essential for CROs and clinical labs conducting pharmacokinetic studies of tetrabenazine, deutetrabenazine, or their generics. Using this standard allows for the accurate quantification of this major active metabolite in patient plasma, which is required for robust exposure-response modeling and therapeutic drug monitoring, as validated by methods achieving linearity over 0.50-100 ng/mL [1].

In Vitro Pharmacology: Deconvoluting VMAT2 Inhibitor Mechanisms

Utilize this compound in receptor binding and functional assays to dissect the stereoselective pharmacology of VMAT2 inhibitors. As a defined, high-affinity stereoisomer (Ki = 13.4 nM), it serves as a superior control over the parent drug tetrabenazine (Ki ≈ 100 nM) for benchmarking new chemical entities [2]. Its use is critical for distinguishing on-target VMAT2 inhibition from the confounding off-target effects associated with other HTBZ isomers, such as (-)-α-HTBZ [3].

Translational Research and In Vivo Target Engagement Studies

Employ (-)-β-HTBZ as a pharmacological probe in preclinical in vivo studies to model the primary mechanism of tetrabenazine. The strong correlation (R² = 0.99) between its in vitro affinity and in vivo brain occupancy for this class of isomers validates its utility for estimating central VMAT2 engagement [4]. This application is vital for academic and industry labs seeking to understand the relationship between peripheral pharmacokinetics and central pharmacodynamics.

Quality Control and Impurity Profiling for API Manufacturing

Incorporate high-purity (-)-β-HTBZ reference material into the quality control workflow for tetrabenazine and related API manufacturing. As a primary active metabolite and potential process-related impurity or degradation product, its accurate identification and quantification are mandated by ICH guidelines to ensure batch-to-batch consistency and regulatory compliance, with typical acceptance criteria for individual impurities set at ≤0.5% w/w .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabenazine Metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.